Deamido Nad sodium salt

Overview

Description

Nicotinic acid adenine dinucleotide sodium (NAAD sodium) is a functional precursor of nicotinamide adenine dinucleotide (NAD). It is a substrate for glutamine-dependent nicotinamide adenine dinucleotide synthetase and is used to study the structure of nicotinate mononucleotide adenylyltransferases . NAAD sodium plays a crucial role in the biosynthesis of NAD, which is essential for various metabolic processes in cells.

Mechanism of Action

Target of Action

Deamido Nad Sodium Salt, also known as NAAD Sodium Salt, is a functional NAD+ precursor . The primary targets of this compound are enzymes involved in NAD+ synthesis, such as NH (3)-dependent NAD (+) synthetase and Nicotinamide mononucleotide adenylyltransferase 1 . These enzymes play crucial roles in the biosynthesis of NAD+, a vital coenzyme involved in numerous metabolic reactions.

Mode of Action

NAAD Sodium Salt serves as a substrate for these enzymes, participating in the conversion of deamido-NAD to NAD+ . This conversion is an ATP-dependent process, indicating that the compound interacts with its targets in an energy-dependent manner . The compound’s interaction with its targets leads to the formation of NAD+, a crucial coenzyme for redox reactions in cells .

Biochemical Pathways

The compound is involved in the NAD+ biosynthesis pathway . Specifically, it participates in the de novo and salvage pathways of NAD+ biosynthesis . The conversion of deamido-NAD to NAD+ is a key step in these pathways, contributing to the maintenance of NAD+ levels in cells . The downstream effects of these pathways include the regulation of various metabolic processes, as NAD+ is a critical cofactor for numerous enzymes involved in metabolic reactions .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NAAD Sodium Salt is limited. It is known that the compound is well-tolerated, with no adverse events reported

Result of Action

The primary result of the action of NAAD Sodium Salt is the increase in NAD+ levels in cells . This increase can have various molecular and cellular effects, given the central role of NAD+ in cellular metabolism. For instance, increased NAD+ levels can enhance the activity of NAD±dependent enzymes, potentially influencing various cellular processes such as energy metabolism, DNA repair, and cell signaling .

Action Environment

The action, efficacy, and stability of NAAD Sodium Salt can be influenced by various environmental factors. For instance, the activity of the enzymes that the compound targets can be affected by factors such as pH and temperature . Additionally, the compound’s action may also be influenced by the presence of other molecules in its environment, such as ATP, which is required for the conversion of deamido-NAD to NAD+ .

Biochemical Analysis

Biochemical Properties

Deamido Nad sodium salt interacts with several enzymes and proteins. It serves as a substrate for glutamine-dependent NAD+ synthetase . This interaction is essential for the synthesis of NAD+, a crucial coenzyme involved in numerous metabolic reactions .

Cellular Effects

In peripheral blood mononuclear cells (PBMC), this compound is expected to be produced in the biosynthesis of NAD+ from tryptophan and NA2 . It influences cellular function by participating in the synthesis of NAD+, which is vital for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for glutamine-dependent NAD+ synthetase . This enzyme catalyzes the formation of NAD+ from nicotinamide mononucleotide (NMN) and ATP . This compound can bind to this enzyme, facilitating the production of NAD+ .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully elucidated. It is known that in mice, when nicotinic acid (NA) is provided by oral gavage, liver NA peaked in 15 minutes. Hepatic NA appearance is followed by an expected peak of this compound at 1 hour post gavage and a rise in hepatic NAD+ from 990 baseline to 2200 at 2 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mice, this compound is reported in mouse liver when 500 mg/kg of radioactive nicotinamide (Nam) is injected intraperitoneally (IP) into the body cavity of mice . More comprehensive studies are needed to fully understand the dosage effects of this compound in animal models.

Metabolic Pathways

This compound is involved in the NAD+ synthesis pathway . It interacts with the enzyme glutamine-dependent NAD+ synthetase, which catalyzes the formation of NAD+ from nicotinamide mononucleotide (NMN) and ATP .

Preparation Methods

Synthetic Routes and Reaction Conditions

NAAD sodium can be synthesized through the amidation of nicotinic acid adenine dinucleotide (NAAD) using nicotinamide adenine dinucleotide synthetases. This reaction involves the conversion of nicotinic acid adenine dinucleotide to nicotinamide adenine dinucleotide in the presence of glutamine .

Industrial Production Methods

In industrial settings, NAAD sodium is produced by the enzymatic conversion of nicotinic acid adenine dinucleotide to nicotinamide adenine dinucleotide using nicotinamide adenine dinucleotide synthetases. The process involves the use of specific enzymes and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

NAAD sodium undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: NAAD sodium participates in redox reactions, where it acts as an electron carrier in metabolic pathways.

Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation-Reduction Reactions: Common reagents include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride.

Substitution Reactions: Reagents such as halogens and alkylating agents are commonly used.

Major Products Formed

Oxidation-Reduction Reactions: The major products include reduced forms of NAAD sodium, such as nicotinamide adenine dinucleotide.

Substitution Reactions: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

NAAD sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

NAAD sodium is similar to other nicotinamide adenine dinucleotide precursors, such as nicotinamide riboside and nicotinic acid riboside. it is unique in its role as a substrate for nicotinamide adenine dinucleotide synthetases and its involvement in the biosynthesis of nicotinamide adenine dinucleotide . Other similar compounds include:

Nicotinamide Riboside: A precursor of nicotinamide adenine dinucleotide that is used in research related to metabolic disorders.

Nicotinic Acid Riboside: Another precursor of nicotinamide adenine dinucleotide with similar applications.

NAAD sodium stands out due to its specific role in the biosynthesis of nicotinamide adenine dinucleotide and its use in studying the structure of nicotinate mononucleotide adenylyltransferases .

Properties

IUPAC Name |

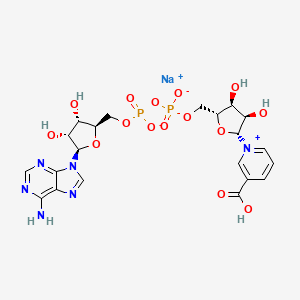

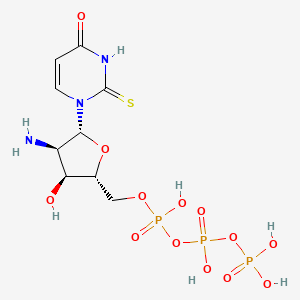

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O15P2.Na/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33;/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHLUTZTSGEADU-RHANTIMGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N6NaO15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-30-5 | |

| Record name | Nicotinic acid adenine dinucleotide sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)

![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)